molecular formula C17H13Cl2NO3S B7464929 (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate

(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate

Cat. No. B7464929
M. Wt: 382.3 g/mol
InChI Key: JSYAMHASWYSRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate, also known as DCQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DCQ is a heterocyclic compound that contains both a quinoline and a benzene ring, making it a versatile molecule that can interact with a variety of biological targets.

Mechanism of Action

The mechanism of action of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate involves its ability to interact with specific biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2 by binding to the enzyme and preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate are dependent on its ability to interact with specific biological targets. Inhibition of topoisomerase II by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to DNA damage and cell death. Inhibition of protein kinase CK2 by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to decreased cell growth and proliferation. These effects have been studied in various biological systems, including cancer cells and neurons.

Advantages and Limitations for Lab Experiments

One advantage of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate in lab experiments is its ability to interact with multiple biological targets, making it a versatile molecule that can be used to study a variety of biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate is its solubility, which can make it difficult to dissolve in some solvents.

Future Directions

There are several future directions for research involving (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its interactions with other biological targets, such as enzymes involved in inflammation and immune response. Additionally, further studies are needed to determine the optimal concentrations and dosages of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate for use in lab experiments.

Synthesis Methods

The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can be achieved through several methods, including the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-nitroquinoline with 3,4-dimethylbenzenesulfonyl chloride followed by reduction of the nitro group to an amino group. The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can also be achieved through the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl isocyanate.

Scientific Research Applications

(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been widely used in scientific research due to its ability to interact with a variety of biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been used to study the role of these enzymes in various biological processes, including cancer and neurodegenerative diseases.

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAMHASWYSRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate

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